molecular formula C15H15N5O3 B2986127 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide CAS No. 2034397-75-4

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide

Cat. No.: B2986127
CAS No.: 2034397-75-4
M. Wt: 313.317
InChI Key: JIIHJQMUERJBRJ-XYPYZODXSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is a synthetic small molecule featuring a cyclohexyl core substituted with a pyrazine ring and an isoxazole carboxamide group. The (1r,4r)-stereochemistry of the cyclohexyl moiety ensures spatial orientation, while the pyrazine ring is functionalized with a cyano group at position 3, enhancing electronic properties. However, detailed physicochemical and pharmacological data for this compound remain unavailable in public sources.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c16-9-12-15(18-8-7-17-12)22-11-3-1-10(2-4-11)20-14(21)13-5-6-19-23-13/h5-8,10-11H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHJQMUERJBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclohexyl group linked to a cyanopyrazinyl ether and an isoxazole carboxamide moiety, which may confer specific pharmacological properties.

  • Molecular Formula: C17H18N4O2
  • Molecular Weight: 342.4154 g/mol
  • CAS Number: 2034203-74-0
  • SMILES Notation: N#Cc1nccnc1O[C@@H]1CCC@HNC(=O)Cc1cccs1

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Cyanopyrazinyl Intermediate: This involves reacting pyrazine with a cyanating agent.
  • Cyclohexyl Ring Functionalization: The cyclohexyl group is modified through oxidation and substitution reactions.
  • Coupling Reaction: The cyanopyrazinyl intermediate is coupled with the functionalized cyclohexyl ring using coupling reagents.

Biological Activity

Preliminary studies indicate that this compound may exhibit a range of biological activities, including:

Antimicrobial Activity

  • Research suggests potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Anticancer Properties

  • Studies have indicated that this compound may interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth.

Anti-inflammatory Effects

  • The compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Binding to Specific Receptors or Enzymes: The compound may interact with biological targets such as enzymes or receptors, altering their activity.
  • Modulation of Cellular Pathways: By influencing signaling pathways, the compound could exert therapeutic effects in various biological contexts.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Attributes
N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamideContains thiophene instead of isoxazolePotentially different pharmacological profile due to thiophene's electron-donating properties
N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxoleFeatures difluorobenzo structureMay exhibit enhanced lipophilicity due to fluorine substituents
N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamideContains methoxy groupsDifferent electronic properties affecting biological activity

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

  • Anticancer Study: A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines.
  • Antimicrobial Research: Investigations revealed that related compounds exhibited significant antibacterial activity against resistant strains.
  • Inflammation Model: Animal models showed that derivatives reduced inflammatory markers significantly compared to controls.

Comparison with Similar Compounds

Heterocyclic Substituents

  • Target Compound: The isoxazole ring (C3H3NO) introduces a nitrogen-oxygen heterocycle, enhancing polarity and hydrogen-bonding capacity compared to thiazole or benzodioxole systems .

Molecular Weight and Pharmacokinetics

  • The benzo[d][1,3]dioxole analogue (366.4 g/mol) has the highest molecular weight due to its bulky aromatic substituent, while the imidazole-sulfonamide analogue (362.4 g/mol) is marginally lighter despite the sulfonamide group. The target compound’s estimated molecular weight (~330–350 g/mol) suggests intermediate size, balancing bioavailability and target engagement.

Electronic and Steric Effects

  • The cyano group on the pyrazine ring (common to all three compounds) withdraws electrons, increasing electrophilicity and interaction with nucleophilic residues in biological targets .
  • The cyclohexyl ether linker provides conformational rigidity, but steric effects vary: the benzo[d][1,3]dioxole group may induce greater steric hindrance than the isoxazole or sulfonamide groups.

Hypothetical Pharmacological Implications

  • Isoxazole-5-carboxamide : Likely exhibits moderate lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies.
  • Sulfonamide Group : May confer antibacterial or diuretic properties, as seen in drugs like sulfamethoxazole .
  • Benzodioxole : Commonly associated with antioxidant activity and cytochrome P450 inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide?

  • The compound can be synthesized via cyclocondensation reactions involving carboxamide intermediates and nucleophilic agents. For example, similar heterocyclic systems are constructed using K₂CO₃ in DMF as a base, with reaction times optimized at room temperature or under mild heating (e.g., 50°C) to achieve yields of 60–80% . Key steps include:

  • Cyclohexyl functionalization : Reacting 3-cyanopyrazine-2-ol with a cyclohexyl derivative under nucleophilic aromatic substitution (SNAr) conditions.
  • Isoxazole coupling : Using 5-carboxamide isoxazole precursors with activating agents like HATU or EDCI .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical methods :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry (e.g., trans-cyclohexyl configuration) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound?

  • Exposure controls : Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact.
  • First aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can synthesis yields be optimized for the pyrazine-cyclohexyl-oxygen linkage?

  • Reaction optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the oxygen donor .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
    • Yield challenges : Steric hindrance from the cyclohexyl group may reduce reactivity; ultrasonic irradiation (20–40 kHz) can improve mixing and reduce reaction time by 30% .

Q. How should researchers resolve contradictions in biological activity data across cell lines?

  • Case study : Anticancer activity discrepancies (e.g., IC₅₀ varying by 10-fold between leukemia and breast cancer cell lines) may arise from differences in membrane permeability or target expression.
  • Methodological solutions :

  • Dose-response normalization : Use internal controls (e.g., cisplatin) to standardize activity metrics.
  • Mechanistic profiling : Combine transcriptomics and proteomics to identify off-target effects .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • In silico docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for kinases or GPCRs.
  • Experimental validation :

  • Pull-down assays : Immobilize the compound on sepharose beads for affinity purification of interacting proteins .
  • Cellular thermal shift assays (CETSA) : Monitor target stabilization under thermal stress .

Q. How can researchers assess the compound’s metabolic stability in preclinical models?

  • In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

Methodological Notes

  • Data interpretation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignment of cyclohexyl proton signals .
  • Contradictory yields : If scaled-up reactions underperform, consider replacing batch reactors with flow chemistry setups to enhance heat/mass transfer .

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